![molecular formula C22H25BrN4O2 B3170828 Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 946385-54-2](/img/structure/B3170828.png)
Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate (TBCPC) is a highly versatile compound that has been used in a wide range of applications in the scientific research field. It is a tertiary amine derivative of 1,4-diazepane, which is a chemical compound containing two nitrogen atoms in a five-membered ring. TBCPC has been used in the synthesis of organic compounds, in the preparation of various pharmaceuticals and in the study of biochemical and physiological processes.
Scientific Research Applications
- Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate is a Cα-tetrasubstituted α-amino acid. Such amino acids play a crucial role in designing peptide mimetics with stabilized secondary structures. Researchers can explore its potential as a building block for novel peptide-based drugs .
- This compound serves as an intermediate in the synthesis of Niraparib, an oral PARP inhibitor. Niraparib has shown efficacy in treating BRCA-1 and BRCA-2 mutant tumors .
- Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate can be a precursor to biologically active natural products. Notably, it is a potential starting point for synthesizing compounds like Indiacen A and Indiacen B .
- Researchers can explore its use in peptide synthesis due to its orthogonal protecting groups. The Cbz-group protects the amine, while the t-butyl-group shields the carboxylic acid. This property allows for selective deprotection and functionalization .
- The compound has been characterized by NMR, MS, elemental analysis, and X-ray crystallography. Its structure and relative configuration have been confirmed, making it valuable for structural studies .
- Scientists can investigate synthetic routes and optimization strategies for tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate. This includes exploring alternative protecting groups, cyclization conditions, and yield improvement .
Peptide Mimetics and Drug Design
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Natural Product Precursor
Orthogonal Protecting Groups
Structural Studies and X-ray Crystallography
Method Development and Optimization
properties
IUPAC Name |
tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O2/c1-22(2,3)29-21(28)27-11-5-10-26(12-13-27)20-17(15-24)8-9-19(25-20)16-6-4-7-18(23)14-16/h4,6-9,14H,5,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWMADDJICXGSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC(=CC=C3)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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